molecular formula C11H12N2O3 B11881141 Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate

Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate

Cat. No.: B11881141
M. Wt: 220.22 g/mol
InChI Key: DHOLMRFZESPXTQ-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate is a bicyclic heterocyclic compound featuring a naphthyridine core fused with a partially hydrogenated ring system. The structure includes a ketone group at position 7 and an ethyl ester moiety at position 6. For example, it has been synthesized via cyclocondensation reactions involving trichloroacetonitrile and substituted pyridinedicarbonitriles, yielding derivatives with varied substitution patterns .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 7-oxo-6,8-dihydro-5H-1,6-naphthyridine-8-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)8-9-7(4-3-5-12-9)6-13-10(8)14/h3-5,8H,2,6H2,1H3,(H,13,14)

InChI Key

DHOLMRFZESPXTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2=C(CNC1=O)C=CC=N2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, alkyl halides, and various catalysts or bases . The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions include monoarylated and diarylated naphthyridines, which have significant applications in medicinal chemistry .

Scientific Research Applications

Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share its naphthyridine backbone but differ in substituents, hydrogenation states, or functional groups. These variations influence reactivity, stability, and pharmacological properties.

Structural Analogs and Substitution Patterns

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Molecular Formula Key Characteristics
Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate Parent compound: ketone (C7), ethyl ester (C8) C₁₁H₁₂N₂O₃ Baseline structure; used in synthesis of tricyclic derivatives
Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate Methyl group at C2 C₁₂H₁₄N₂O₃ Enhanced steric hindrance; potential for altered receptor binding
Ethyl 4-chloro-7-methoxy-1,6-naphthyridine-3-carboxylate Chlorine (C4), methoxy (C7) C₁₂H₁₁ClN₂O₃ Electron-withdrawing groups may increase electrophilicity; antibacterial research
Ethyl 2,4-diamino-3-cyano-5-oxo-7-trichloromethyl-5,6-dihydro-1,6-naphthyridine-8-carboxylate Amino (C2, C4), cyano (C3), trichloromethyl (C7) C₁₃H₁₁Cl₃N₄O₃ High functional diversity; explored in antimalarial and anticancer studies

Key Research Findings

  • Synthetic Flexibility : The parent compound’s ketone and ester groups allow for diverse functionalization, enabling access to libraries of naphthyridine-based molecules .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CN) enhance electrophilicity at C3 and C5, facilitating cross-coupling reactions, while alkyl groups (e.g., methyl) improve lipid solubility for CNS-targeting drugs .

Biological Activity

Ethyl 7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylate is a synthetic organic compound with a complex naphthyridine structure that exhibits significant biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic aromatic system that includes nitrogen atoms. This structure is pivotal for its interaction with biological targets. The molecular formula is C12_{12}H12_{12}N2_{2}O3_{3}, and it has a molecular weight of 232.24 g/mol.

Biological Activity Overview

The compound has been investigated for various biological activities:

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Study on Benzodiazepine Receptors : A study indicated that naphthyridine derivatives could selectively bind to benzodiazepine receptors, enhancing their binding affinity through structural modifications such as trifluoromethyl substitutions.
  • Antiviral Activity : In a comparative analysis of naphthyridine derivatives as HIV integrase inhibitors, several compounds exhibited IC50_{50} values in the micromolar range. Although direct data on this compound is sparse, its structural analogs showed promising results .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
Ethyl 2-methyl-7-oxo-5,6,7,8-tetrahydro-1,6-naphthyridine-8-carboxylateSimilar naphthyridine coreSlightly altered substitution pattern affecting activity
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridineLacks carboxylate groupDifferent receptor interactions
5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridineContains bromine and hydroxyl groupsDistinct pharmacological profile due to additional functional groups

This table illustrates the diversity in biological activity among structurally similar compounds and emphasizes the unique position of this compound due to its trifluoromethyl substitution.

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